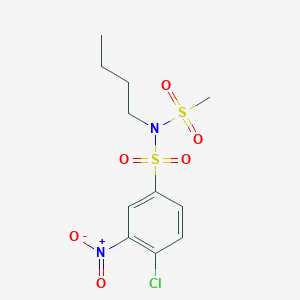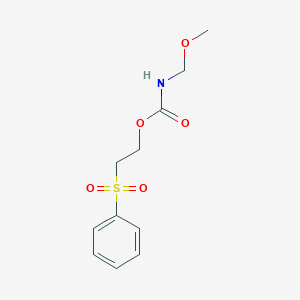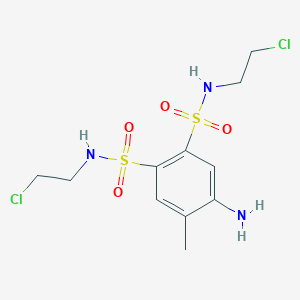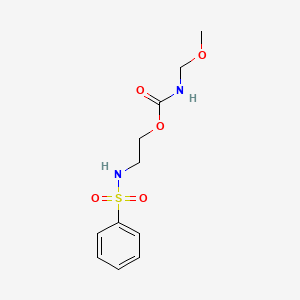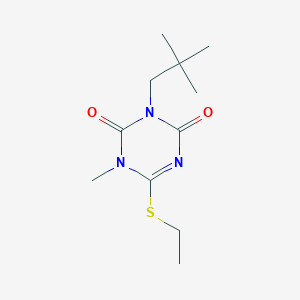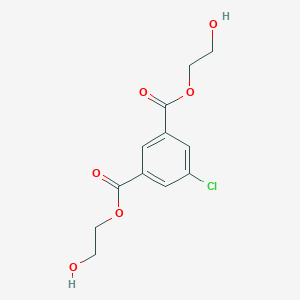
2-Benzenesulfonyl-1,4-dichlorobenzene
Descripción general
Descripción
2-Benzenesulfonyl-1,4-dichlorobenzene is a useful research compound. Its molecular formula is C12H8Cl2O2S and its molecular weight is 287.2 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Benzenesulfonyl-1,4-dichlorobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Benzenesulfonyl-1,4-dichlorobenzene including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polymer Synthesis and Properties : 2-Benzenesulfonyl-1,4-dichlorobenzene has been used in the Ni(0)-catalyzed polymerization process, leading to the synthesis of materials like oligomeric poly[3-(2‘-thiophenecarbonyl)-2,5-thiophene] and poly(2,5-benzophenone). These polymers exhibit high thermal stability and intrinsic viscosity, indicating potential applications in materials science (Hagberg, Olson, & Sheares, 2004).
Environmental Impact and Contamination Studies : Studies on chlorinated benzenes, including 1,4-dichlorobenzene, have revealed their widespread use in various industries. These compounds are known to be environmental contaminants, and their extensive use raises concerns regarding their impact on ecosystems and human health (Morita, 1977).
Biodegradation and Remediation : Research has shown that chlorobenzenes like 1,4-dichlorobenzene can undergo microbial reductive dechlorination. This process is crucial for the natural attenuation of these contaminants in the environment. The distinct isotope fractionation observed during the degradation of different chlorobenzene isomers provides insights into their biodegradation pathways (Liang et al., 2014).
Chemical Synthesis and Drug Development : 2-Benzenesulfonyl-1,4-dichlorobenzene and related compounds have been used in the synthesis of various chemical species. For instance, the synthesis of N-Substituted (2,3-Dihydro-1,4-Benzodioxin-6-YL)Benzenesulfonamide derivatives, which have shown potent antibacterial properties and moderate enzyme inhibition, highlights its role in medicinal chemistry (Abbasi et al., 2017).
Catalysis and Chemical Reactions : The compound has been used in studies involving catalytic oxidation and reduction reactions. For example, its involvement in the catalytic reduction of chlorobenzenes with Pd/Fe nanoparticles sheds light on reaction sites, catalyst stability, and particle aging (Zhu & Lim, 2007).
Propiedades
IUPAC Name |
2-(benzenesulfonyl)-1,4-dichlorobenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8Cl2O2S/c13-9-6-7-11(14)12(8-9)17(15,16)10-4-2-1-3-5-10/h1-8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFOUFJBAMAPFBN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8Cl2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


